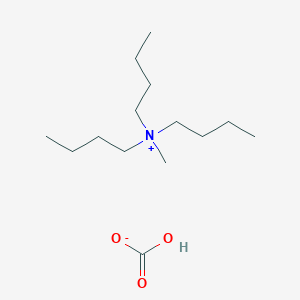
N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate: is a quaternary ammonium compound. It is characterized by the presence of a positively charged nitrogen atom bonded to three alkyl groups (two butyl groups and one methyl group) and a butan-1-aminium group. The hydrogen carbonate anion (HCO₃⁻) balances the positive charge on the nitrogen. This compound is used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
-
Alkylation of Tertiary Amines: : The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate typically involves the alkylation of tertiary amines. A common method is the reaction of N,N-dibutylamine with methyl iodide in the presence of a base such as sodium carbonate. The reaction proceeds as follows: [ \text{N,N-Dibutylamine} + \text{Methyl iodide} \rightarrow \text{N,N-Dibutyl-N-methylamine} + \text{Sodium iodide} ] The resulting N,N-Dibutyl-N-methylamine is then reacted with butan-1-amine to form the desired quaternary ammonium compound.
-
Quaternization Reaction: : Another method involves the quaternization of N,N-dibutyl-N-methylamine with butyl bromide in the presence of a solvent such as acetonitrile. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
化学反应分析
Types of Reactions
-
Oxidation: : N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate can undergo oxidation reactions, particularly at the nitrogen atom. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions are less common but can occur under specific conditions, such as the presence of strong reducing agents like lithium aluminum hydride.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the hydrogen carbonate anion can be replaced by other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halide salts (e.g., sodium chloride, sodium bromide).
Major Products Formed
Oxidation: Oxidized derivatives of the quaternary ammonium compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Substitution: Quaternary ammonium salts with different anions.
科学研究应用
Chemistry
In chemistry, N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate is used as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the rate of reactions that would otherwise be slow or inefficient.
Biology
In biological research, this compound is used to study the effects of quaternary ammonium compounds on cell membranes. It can disrupt membrane integrity, making it useful in experiments involving cell lysis or membrane permeability studies.
Medicine
In medicine, quaternary ammonium compounds are explored for their antimicrobial properties. This compound is investigated for its potential use in disinfectants and antiseptics.
Industry
Industrially, this compound is used in the formulation of cleaning agents and detergents. Its ability to disrupt lipid membranes makes it effective in removing grease and other hydrophobic substances.
作用机制
The mechanism by which N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate exerts its effects involves the interaction with lipid membranes. The positively charged nitrogen atom interacts with the negatively charged components of cell membranes, leading to membrane disruption. This can result in cell lysis or increased membrane permeability.
相似化合物的比较
Similar Compounds
- N,N-Dibutyl-N-methylbutan-1-aminium chloride
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
- N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate
Uniqueness
N,N-Dibutyl-N-methylbutan-1-aminium hydrogen carbonate is unique due to the presence of the hydrogen carbonate anion. This anion can participate in buffering reactions, making the compound useful in applications where pH control is important. Additionally, the hydrogen carbonate anion can be easily replaced by other anions, allowing for the synthesis of a variety of quaternary ammonium salts with different properties.
属性
| 112306-92-0 | |
分子式 |
C14H31NO3 |
分子量 |
261.40 g/mol |
IUPAC 名称 |
hydrogen carbonate;tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N.CH2O3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;2-1(3)4/h5-13H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |
InChI 键 |
MZQIOUYNRZBDFO-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+](C)(CCCC)CCCC.C(=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)





